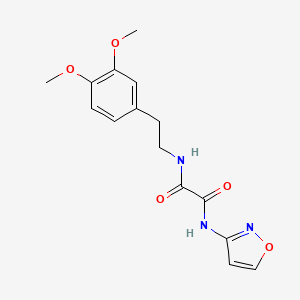

N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c1-21-11-4-3-10(9-12(11)22-2)5-7-16-14(19)15(20)17-13-6-8-23-18-13/h3-4,6,8-9H,5,7H2,1-2H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHNZMNIXSJIME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=NOC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:

Preparation of 3,4-dimethoxyphenethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride.

Formation of isoxazole ring: The isoxazole ring can be synthesized by reacting hydroxylamine with an appropriate β-keto ester or β-diketone under acidic conditions.

Coupling reaction: The final step involves coupling the 3,4-dimethoxyphenethylamine with the isoxazole derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparación Con Compuestos Similares

Key Observations :

Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound differs from analogs with 2,4-dimethoxy (No. 1768) or 2,3-dimethoxybenzyl () substituents. The 3,4-dimethoxy configuration may alter electronic properties and metabolic pathways compared to ortho-substituted analogs . The isoxazol-3-yl group is unique among the compared compounds, which predominantly feature pyridine or pyridyl-ethyl substituents. Isoxazole’s electron-withdrawing nature could reduce oxidative metabolism compared to pyridine-based groups .

Safety and Metabolism: Analogs like No. 1768 exhibit high NOEL values (100 mg/kg/day), attributed to efficient hydrolysis and oxidation of methoxy groups and aromatic rings . The target compound’s safety profile may be comparable if it undergoes similar metabolic detoxification. Pyridine-containing analogs (e.g., No. 4234) may face additional metabolic challenges, such as N-oxidation, which is absent in isoxazole derivatives .

Applications: Most oxalamide derivatives in the evidence are flavoring agents (e.g., No. 1768) or antimicrobial candidates (e.g., pyrazole-linked oxalamides in ).

Actividad Biológica

N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound this compound features a unique structure that combines both isoxazole and oxalamide functionalities. The presence of the 3,4-dimethoxyphenethyl group is significant for its biological activity. The molecular formula is , and its structure can be represented as follows:

Research indicates that compounds with isoxazole moieties often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The mechanism of action typically involves modulation of various biochemical pathways, including inhibition of specific enzymes or receptors.

Structure-Activity Relationship (SAR)

Studies on related compounds have shown that modifications to the phenyl and isoxazole rings can significantly alter biological activity. For example, the introduction of electron-donating groups has been associated with enhanced activity against certain targets. A structure-activity relationship study highlighted that substituents at the 3-, 4-, and 5-positions of the phenyl ring could optimize pharmacological properties .

Case Studies

- Anticancer Activity : A study focused on derivatives of isoxazole demonstrated their potential as anticancer agents by inhibiting cell proliferation in various cancer cell lines. The IC50 values for these compounds were significantly lower than those for traditional chemotherapeutics, suggesting a promising avenue for drug development.

- Antimicrobial Effects : Another investigation assessed the antimicrobial properties of related oxalamide compounds. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell walls.

Quantitative Structure–Activity Relationship (QSAR)

A quantitative analysis was performed to evaluate how structural variations affect biological activity. The Hansch-Fujita method was employed to analyze the impact of different substituents on activity levels, revealing that hydrophobicity plays a crucial role in enhancing efficacy against target organisms .

Table 1: Inhibitory Activity Data

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 5 | Anticancer |

| Compound B | 10 | Antimicrobial |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.